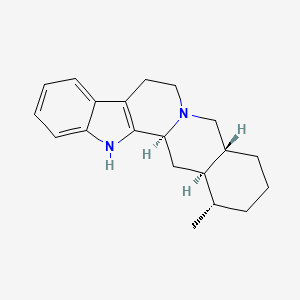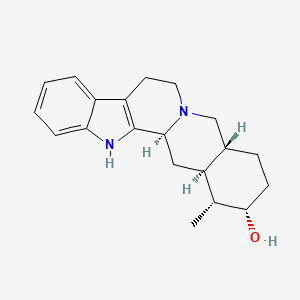
Pyrvinium chloride
概要
説明
ピルビニウム塩化物は、シアニン色素ファミリーに属する合成有機化合物です。70年以上も前から、主に回虫感染症の治療薬として臨床で使用されています。
準備方法
合成経路と反応条件
ピルビニウム塩化物は、いくつかの方法で合成することができます。一般的なアプローチの1つは、スクラウプ合成とパール・クノール合成です。 スクラウプ合成はキノリン環系を生成するために使用され、パール・クノール合成はピロール環を形成するために使用されます . 別の方法は、フリーランダー合成で、ピルビニウムトリフラート塩への別の収束経路を提供します .
工業生産方法
ピルビニウム塩化物の工業生産は、通常、ピルビニウムメチル硫酸塩とパモ酸二ナトリウムの反応によって行われます。 このプロセスは、パモ酸ピルビニウムを生成し、その後、さらなる化学反応によってピルビニウム塩化物に変換することができます .
化学反応の分析
反応の種類
ピルビニウム塩化物は、次のようなさまざまな化学反応を起こします。
酸化: ピルビニウム塩化物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、ピルビニウム塩化物をその還元形に変換することができます。
置換: ピルビニウム塩化物は、置換反応を起こし、分子内の1つまたは複数の原子が、他の原子または基に置換されます。
一般的な試薬と条件
ピルビニウム塩化物の反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応の特定の条件は、目的の生成物と使用される試薬の種類によって異なります .
生成される主な生成物
ピルビニウム塩化物の反応から生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換ピルビニウム化合物を生成する可能性があります .
科学研究への応用
科学的研究の応用
Chemistry: Pyrvinium chloride is used as a fluorescent probe and dye in chemical research.
Biology: It has been employed in biological studies to investigate cellular processes and pathways.
Medicine: This compound has shown promise as an anti-cancer agent, with studies demonstrating its efficacy against various human cancers in vitro and in vivo It has also been investigated for its potential to prevent stomach cancer by targeting specific stem cell populations.
Industry: This compound is used in the production of dyes and other chemical products.
作用機序
ピルビニウム塩化物は、いくつかのメカニズムを介してその効果を発揮します。
グルコース取り込みの阻害: ピルビニウム塩化物は、回虫によるグルコースの取り込みを妨げ、それらを死滅させます.
ミトコンドリア呼吸の阻害: ミトコンドリア呼吸複合体1を阻害し、細胞エネルギー産生を阻害します.
Wnt経路の抑制: ピルビニウム塩化物は、カゼインキナーゼ1αを活性化し、Wntシグナル伝達経路を抑制します.
類似化合物との比較
ピルビニウム塩化物は、その特定の構造と作用機序のために、他の類似化合物とは異なります。類似化合物には以下のようなものがあります。
パモ酸ピルビニウム: パモ酸などの異なるカウンターアニオンを持つ、ピルビニウムの別の形態。 .
ポリアミノピリミジン: これらの化合物は、ピルビニウム塩化物と構造的に類似しており、潜在的な抗癌特性について研究されてきました.
ミトコンドリア標的ペプトイド: これらの化合物は、ピルビニウム塩化物と同様にミトコンドリアを標的にし、癌研究において有望であることが示されています.
ピルビニウム塩化物のメカニズムのユニークな組み合わせと特定の細胞経路を標的とする能力は、科学研究や潜在的な治療用途にとって貴重な化合物となっています。
特性
IUPAC Name |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N3.ClH/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNXPCGVYRHO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-84-5 | |
| Record name | Quinolinium, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrvinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRVINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT7O310S39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)




![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline](/img/structure/B3343602.png)








